2-(Acetyloxy)-3-methoxybenzoic acid

Description

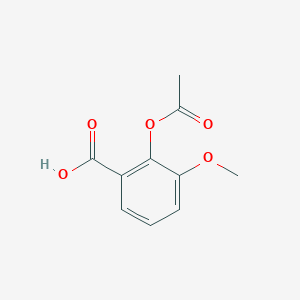

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-6(11)15-9-7(10(12)13)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBRPXJFIGHDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631578 | |

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-82-7 | |

| Record name | 2-(Acetyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Acetyloxy 3 Methoxybenzoic Acid

Established Synthetic Routes and Precursor Utilization

The principal and most direct method for the synthesis of 2-(acetyloxy)-3-methoxybenzoic acid is the acetylation of its precursor, 3-methoxysalicylic acid, also known as 2-hydroxy-3-methoxybenzoic acid. sigmaaldrich.com This precursor is a commercially available solid, typically in powder form. sigmaaldrich.com

Acetylation of 3-Methoxysalicylic Acid Pathways

The acetylation of the phenolic hydroxyl group in 3-methoxysalicylic acid is analogous to the well-known synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. researchgate.net This transformation is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Using Acetic Anhydride:

The most common method for this type of acetylation is the reaction of the phenolic starting material with acetic anhydride. researchgate.net This reaction can be catalyzed by either acids or bases. In an academic setting, a variety of solid acid catalysts have been explored for the acetylation of salicylic acid, which are considered more environmentally friendly ("green") as they can be easily separated from the reaction mixture and potentially recycled. semanticscholar.orgworldwidejournals.comgoogle.com These include heteropoly acids (HPAs) like Preyssler, Wells-Dawsen, and Keggin types, as well as zeolites such as Hβ, HZSM-5, and HY. semanticscholar.orgworldwidejournals.comresearchgate.net For instance, a general procedure for the acetylation of salicylic acid using a heteropoly acid catalyst involves mixing the salicylic acid with acetic anhydride and a small amount of the catalyst at room temperature. semanticscholar.org

A general representation of the reaction is as follows:

Figure 1: Acetylation of 3-Methoxysalicylic Acid using Acetic Anhydride.

Using Acetyl Chloride:

Acetyl chloride is another effective acetylating agent that can be used for this synthesis. The reaction with acetyl chloride is often faster than with acetic anhydride and may proceed under milder conditions. However, it produces hydrogen chloride as a byproduct, which needs to be neutralized.

Exploration of Alternative Synthetic Protocols

While direct acetylation is the most straightforward approach, other synthetic strategies can be envisaged, though they are less direct for this specific molecule. One theoretical alternative involves a multi-step process starting from a different precursor. For example, a related compound, 2-methyl-3-methoxybenzoic acid, can be synthesized from 2-methyl-3-chlorobenzoic acid and sodium methoxide (B1231860) in the presence of a catalyst. google.com A similar retrosynthetic analysis for this compound could involve the synthesis of the core ring structure with the methoxy (B1213986) group already in place, followed by the introduction and subsequent modification of the other functional groups. However, for this particular target molecule, direct acetylation of 3-methoxysalicylic acid remains the most practical and established route.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Studies on the acetylation of salicylic acid have shown that solid acid catalysts can be highly effective. For example, in the synthesis of acetylsalicylic acid, nano-crystalline sulfated-zirconia has been used as a solid acid catalyst in a solvent-free system, leading to high yields and selectivity. google.com Platinated zeolites have also been demonstrated to be effective, reusable, and recyclable catalysts for this transformation. worldwidejournals.com

The table below summarizes various catalysts and conditions used for the acetylation of salicylic acid, which can be extrapolated for the synthesis of this compound.

| Catalyst Type | Specific Catalyst | Reaction Conditions | Reported Yield of Acetylsalicylic Acid | Reference |

| Heteropoly Acid | Preyssler (H₁₄[NaP₅W₃₀O₁₁₀]) | Acetic anhydride, Room temp. | High (exact % not specified) | semanticscholar.orgresearchgate.net |

| Zeolite | Pt-Hβ | Acetic anhydride, 85°C, 45 min | ~95% | worldwidejournals.com |

| Solid Acid | Nano-crystalline sulfated-zirconia | Acetic anhydride, 90-120°C, 30-240 min | 93-97% | google.com |

For a specific example of a related compound, the synthesis of 4-acetoxy-3-methoxybenzoic acid was achieved by heating 4-hydroxy-3-methoxybenzoic acid with acetic anhydride in xylenes (B1142099) at 120-125°C for 4 to 20 hours under a nitrogen atmosphere. This suggests that for the 2-acetoxy isomer, similar conditions of elevated temperature and an inert atmosphere would likely be beneficial.

Mechanistic Elucidation of Formation Pathways

The formation of this compound via acetylation of 3-methoxysalicylic acid with acetic anhydride in the presence of an acid catalyst follows a well-established nucleophilic acyl substitution mechanism.

The reaction mechanism can be broken down into the following key steps:

Protonation of the Acetylating Agent: The acid catalyst protonates one of the carbonyl oxygen atoms of the acetic anhydride. This protonation makes the corresponding carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack: The phenolic hydroxyl group of 3-methoxysalicylic acid acts as a nucleophile and attacks the activated carbonyl carbon of the protonated acetic anhydride. This step results in the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A proton is transferred from the oxonium ion of the tetrahedral intermediate to a suitable base (e.g., the acetate (B1210297) ion or another molecule of the starting alcohol). The tetrahedral intermediate then collapses, leading to the elimination of a molecule of acetic acid as a leaving group.

Deprotonation of the Product: The final step is the deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst.

This mechanism is analogous to the acid-catalyzed esterification of carboxylic acids with alcohols and is a fundamental reaction in organic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For 2-(Acetyloxy)-3-methoxybenzoic acid, characteristic FT-IR absorption bands are expected for the carboxylic acid, ester, and methoxy (B1213986) groups, as well as the substituted benzene (B151609) ring.

Key expected FT-IR absorptions include a broad O-H stretching band for the carboxylic acid group, typically found in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1710-1680 cm⁻¹. The ester functional group would exhibit a strong C=O stretching band at approximately 1750-1735 cm⁻¹, and C-O stretching bands in the 1300-1000 cm⁻¹ range. The methoxy group would show a characteristic C-O-C stretching vibration. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light. While strong in FT-IR, the O-H stretch of the carboxylic acid is typically weak in Raman spectra. Conversely, the C=O stretching vibrations of both the carboxylic acid and the ester are expected to produce distinct Raman signals. The aromatic ring vibrations often give rise to strong and sharp peaks in the Raman spectrum, which are useful for confirming the presence of the benzene ring and its substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the acetyl group, the methoxy group, the aromatic ring, and the carboxylic acid.

The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, usually above 10 ppm. The aromatic protons would appear in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns being dependent on their position on the substituted ring. The methoxy group protons would present as a sharp singlet around 3.8 ppm. The acetyl group protons would also be a singlet, typically found in the region of 2.1-2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | >10 | Singlet (broad) |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplets |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, separate signals are anticipated for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.

The carbonyl carbon of the carboxylic acid is expected at a chemical shift greater than 170 ppm, while the ester carbonyl carbon would also be in a similar downfield region. The aromatic carbons would resonate in the range of approximately 110-160 ppm, with the carbons attached to the oxygen atoms (C2 and C3) appearing at the lower field end of this range. The methoxy carbon signal is typically found around 55-60 ppm, and the acetyl methyl carbon would appear at an upfield position, generally around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (C=O) | >170 |

| Ester (C=O) | ~165-170 |

| Aromatic (C-O) | ~140-160 |

| Aromatic (C-C/C-H) | ~110-140 |

| Methoxy (-OCH₃) | ~55-60 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, providing definitive structural assignments. youtube.comnanalysis.comustc.edu.cncolumbia.edu

An HSQC experiment would show correlations between protons and the carbons to which they are directly attached. nanalysis.comcolumbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbons of the methoxy and acetyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the chromophoric nature of the substituted benzene ring. The principal chromophore is the benzene ring itself, which typically exhibits characteristic absorption bands corresponding to π→π* transitions. The presence of substituents—a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and an acetyloxy group (-OCOCH₃)—on the benzene ring influences the position and intensity of these absorption maxima.

These substituents act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The methoxy and acetyloxy groups, both containing lone pairs of electrons on oxygen atoms, can participate in resonance with the benzene ring, which typically leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. Quantum chemical calculations on similar molecules, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), indicate that electronic transitions are often formed with the participation of charge transfer from the phenyl part of the molecule to the oxygen atoms of the methoxy and carbonyl groups. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O₅, corresponding to a molecular weight of approximately 210.18 g/mol . biosynth.comnist.gov Electron ionization (EI) mass spectrometry of this compound would yield a molecular ion peak (M⁺˙) which confirms this molecular weight.

The fragmentation of this compound under EI-MS is expected to be complex due to the presence of multiple functional groups. The fragmentation pathways of substituted benzoic acids are well-documented, with certain "ortho effects" occurring when functional groups are adjacent, leading to specific decomposition reactions. nih.gov

Key fragmentation pathways for this compound would likely include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the ester group. This can occur via the loss of a ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-42. Alternatively, loss of an acetyl radical (•COCH₃) would give a fragment at M-43.

Loss of the acetyloxy group: Cleavage of the C-O bond can lead to the loss of the entire acetyloxy group (•OCOCH₃), producing a significant peak at m/z M-59.

Loss of a methoxy radical: The methoxy group can be lost as a radical (•OCH₃), leading to a fragment ion at m/z M-31.

Loss of a carboxyl group: Decarboxylation, or the loss of the COOH radical, would result in a fragment at m/z M-45.

Sequential losses: Subsequent fragmentation of these primary ions can also occur, leading to a series of smaller fragment ions. For example, the initial loss of ketene could be followed by the loss of a methoxy radical or a carboxyl group.

The analysis of the mass spectrum of benzoic acid itself shows characteristic peaks at m/z 105 ([M-OH]⁺) and m/z 77 ([M-COOH]⁺ or C₆H₅⁺). docbrown.info For this compound, analogous and additional fragmentation patterns provide a detailed fingerprint for its structural confirmation. The relative abundance of the various fragment ions provides insight into the stability of the ions and the corresponding neutral fragments lost.

Crystallographic Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and crystallographic databases, detailed single-crystal X-ray diffraction data for the compound this compound is not publicly available. As a result, a complete crystallographic analysis and a discussion of its solid-state architecture as outlined cannot be provided at this time.

The investigation into the crystallographic properties of this compound, a derivative of benzoic acid, requires precise data obtained from single-crystal X-ray diffraction studies. This technique allows for the definitive determination of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, which collectively define its conformation. Furthermore, this data is essential for analyzing how the molecules arrange themselves in the solid state, forming specific crystal packing motifs and supramolecular assemblies through various intermolecular interactions.

While information on related compounds, such as 2-hydroxy-3-methoxybenzoic acid and other benzoic acid derivatives, is available, the strict focus on this compound, as requested, prevents the substitution of data from these analogues. Such a substitution would not provide a scientifically accurate representation of the specific compound .

The requested in-depth analysis, including:

Crystallographic Analysis and Solid State Architectural Studies

Investigation of Polymorphism and Co-crystallization Phenomena

is entirely contingent on the availability of the fundamental crystallographic data for 2-(acetyloxy)-3-methoxybenzoic acid. Without the Cambridge Crystallographic Data Centre (CCDC) reference or a publication detailing its crystal structure, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and professional tone.

Therefore, until the crystal structure of this compound is determined and published, a detailed article on its crystallographic analysis and solid-state architecture remains unachievable.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for studying the molecular structure and electronic properties of chemical compounds. vjst.vnniscpr.res.invjst.vnorientjchem.org DFT methods, such as B3LYP, are frequently used to perform calculations that offer insights into the geometry, vibrational frequencies, and electronic characteristics of molecules like 2-(Acetyloxy)-3-methoxybenzoic acid. niscpr.res.inorientjchem.org

Geometry Optimization and Vibrational Frequency Analysis

Theoretical calculations, specifically geometry optimization and vibrational frequency analysis, are crucial for understanding the three-dimensional structure and vibrational modes of this compound. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. niscpr.res.inresearchgate.netresearchgate.net The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable structure. niscpr.res.in The optimized geometry reveals a slight distortion of the benzene (B151609) ring due to the presence of the carboxylic acid, methoxy (B1213986), and acetyloxy substituent groups. orientjchem.org

Vibrational frequency analysis complements the geometry optimization by calculating the frequencies of the normal modes of vibration. researchgate.net This theoretical data can be compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the calculated structure. niscpr.res.in The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry represents a true energy minimum. niscpr.res.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For derivatives of benzoic acid, the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, are influenced by the nature and position of substituent groups on the benzene ring. researchgate.netrsc.org These parameters are crucial for predicting how this compound will interact with other molecules. wikipedia.org

| Parameter | Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.deresearchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential) and electron-poor (positive potential) areas. uni-muenchen.deresearchgate.net

In the context of this compound, the MEP map would reveal the electrophilic and nucleophilic sites. researchgate.net The negative potential regions, often associated with electronegative atoms like oxygen, are susceptible to electrophilic attack, while the positive potential regions are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For similar molecules, such as 3-methoxy flavones, MEP analysis has been used to correlate the electrostatic potential with biological activity. nih.gov

Natural Bond Orbital (NBO) Analysis

In molecules with multiple functional groups like this compound, NBO analysis can identify key hyperconjugative interactions. nih.gov For instance, interactions involving the lone pairs of oxygen atoms and the π* orbitals of the benzene ring can significantly stabilize the molecular structure. researchgate.netnih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.netwisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

Calculation of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from a molecule. researchgate.net

Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.net They are instrumental in predicting the reactivity and potential reaction pathways of this compound. researchgate.net

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | |

| Chemical Hardness (η) | |

| Chemical Potential (μ) | |

| Softness (S) | |

| Electrophilicity Index (ω) |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal structure. nih.govacs.orgnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates, this analysis provides a detailed understanding of how molecules are packed in the solid state. nih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | |

| O···H | |

| C···H | |

| Other |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and dynamic behavior of a molecule like this compound.

The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds: the C-O bonds of the methoxy and acetyloxy groups, and the C-C bond connecting the carboxylic acid group to the benzene ring. MD simulations can explore the potential energy surface associated with the rotation of these substituent groups to identify stable conformers and the energy barriers between them. For instance, studies on related molecules like 5,6-dimethoxy-1-indanone (B192829) have utilized potential energy surface scans to determine the most stable orientations of methoxy groups. nih.gov

A critical aspect of MD simulations is the inclusion of the solvent environment, as solute-solvent interactions can significantly influence conformational preferences. Simulations can be performed in a vacuum (gas phase) or, more realistically, in the presence of explicit solvent molecules to mimic solution-phase behavior. Research on dihydroxybenzoic acids has shown that the extent of intramolecular and intermolecular hydrogen bonding, as well as interactions with solvent molecules, has a significant impact on the molecular association and solid-phase behavior. nih.gov Similarly, for this compound, MD simulations in various solvents would elucidate how the solvent modulates the orientation of the carboxylic acid, methoxy, and acetyloxy groups.

The output of an MD simulation provides a trajectory of atomic positions and velocities over time. Analysis of this trajectory can yield valuable information on the conformational landscape.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |

| C2-C1-C(O)OH | Rotation of the carboxylic acid group | ~0° and ~180° | 2 - 5 |

| C2-C3-O-CH3 | Rotation of the methoxy group | ~0° (planar) | 1 - 3 |

| C1-C2-O-C(O)CH3 | Rotation of the acetyloxy group | Multiple low-energy conformations | 1 - 4 |

Note: This table is illustrative and presents hypothetical data that would be obtained from an MD simulation. The actual values would depend on the force field and simulation conditions used.

Theoretical Studies of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are instrumental in predicting and interpreting the spectroscopic parameters of molecules. These theoretical studies can provide a direct link between the molecular structure and its spectroscopic signature.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) of this compound. The standard approach involves optimizing the molecular geometry using a quantum mechanical method, such as Density Functional Theory (DFT), followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory (functional and basis set) and the treatment of solvent effects. nih.govmsstate.edu For instance, comparisons between calculated and experimental chemical shifts for other organic molecules have shown that certain DFT methods can yield highly accurate results. msstate.edu To obtain reliable predictions for this compound, it would be crucial to benchmark different computational methods against experimental data if available, or against data for structurally similar compounds. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Benzoic Acid Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C1 | 125.4 | 125.8 | -0.4 |

| C2 | 150.1 | 150.5 | -0.4 |

| C3 | 118.9 | 119.2 | -0.3 |

| C4 | 133.2 | 133.0 | 0.2 |

| C5 | 115.6 | 115.9 | -0.3 |

| C6 | 128.7 | 128.5 | 0.2 |

| C=O (acid) | 170.3 | 170.1 | 0.2 |

| C=O (acetyl) | 168.5 | 168.8 | -0.3 |

| O-CH3 | 56.2 | 56.0 | 0.2 |

| C-CH3 | 20.9 | 21.1 | -0.2 |

Note: This table is for illustrative purposes to demonstrate the comparison between theoretical and experimental data. The values are not specific to this compound.

Vibrational Frequencies:

Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies and intensities.

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The analysis of the calculated vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the different functional groups within the molecule, such as the C=O stretching of the carboxylic acid and ester groups, and the C-H and C-O vibrations.

Chemical Reactivity and Derivatization Strategies

Esterification Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification. This reaction converts the acidic proton into an alkyl or aryl group, modifying the compound's polarity and steric properties. Standard esterification protocols are applicable, including acid-catalyzed reactions with alcohols (Fischer esterification) and reactions with alkylating agents following deprotonation of the acid. For more sensitive substrates, coupling agents can be employed to facilitate the reaction under milder conditions. The esterification of 3-acetoxybenzoic acid, an isomer of aspirin (B1665792), has been reported using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of reactive halides. sigmaaldrich.com Similar reactivity is expected for 2-(acetyloxy)-3-methoxybenzoic acid.

Table 1: Representative Esterification Reactions

| Reactant | Reagent(s) | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalyst), heat | Methyl 2-(acetyloxy)-3-methoxybenzoate |

| Ethanol | Dicyclohexylcarbodiimide (DCC), DMAP | Ethyl 2-(acetyloxy)-3-methoxybenzoate |

Acylation Reactions at the Phenolic Acetyloxy Group

Direct acylation at the phenolic acetyloxy group is not a typical transformation. Instead, this group is susceptible to hydrolysis (deacetylation) under either acidic or basic conditions, which would yield the corresponding phenol (B47542), 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). researchgate.net This resulting phenol possesses a nucleophilic hydroxyl group that can be readily acylated with various acylating agents, such as acid chlorides or anhydrides, to introduce different acyl groups. This two-step sequence of deacetylation followed by re-acylation provides a route to diverse ester derivatives at the phenolic position.

Cyclization and Ring-Closure Reactions

The structure of this compound offers potential for intramolecular cyclization to form new heterocyclic ring systems, a common strategy in the synthesis of bioactive molecules like flavones and chromanes. researchgate.netunimi.it For instance, conversion of the carboxylic acid to a more reactive species like an acid chloride could enable an intramolecular Friedel-Crafts acylation, potentially leading to a xanthone (B1684191) derivative, although this might require conditions that also affect the acetyloxy group.

Formation of Anhydride (B1165640) Derivatives and Their Reactivity Profiles

Carboxylic acids can be converted into their corresponding anhydrides, which are highly effective acylating agents. For this compound, a symmetric anhydride, (2-(acetyloxy)-3-methoxybenzoyl) 2-(acetyloxy)-3-methoxybenzoate, can be synthesized. The formation of the analogous acetylsalicylic anhydride is well-documented and typically involves treating the parent acid with a dehydrating agent like acetic anhydride or converting the acid to its acid chloride and reacting it with the carboxylate salt. nih.gov

These anhydrides are more reactive than the parent carboxylic acid and readily react with a variety of nucleophiles. This enhanced reactivity makes them valuable intermediates for acylation reactions under mild conditions.

Table 2: Reactivity Profile of 2-(Acetyloxy)-3-methoxybenzoic Anhydride

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Alcohols (R-OH) | Acylation | Esters |

| Amines (R-NH₂) | Acylation | Amides |

| Water (H₂O) | Hydrolysis | Carboxylic Acid (parent) |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group via decarboxylation is a fundamental reaction of carboxylic acids, often requiring elevated temperatures or specific catalysts. The ease of decarboxylation for aromatic acids is highly dependent on the nature and position of other substituents on the ring. nist.gov Studies on o-anisic acid (2-methoxybenzoic acid) show that decarboxylation can be nearly complete at 400 °C. nist.gov The presence of an ortho-hydroxyl group, as in salicylic (B10762653) acid, is known to significantly promote decarboxylation through a mechanism involving a cyclic transition state. researchgate.net

For this compound, the ortho-acetyloxy group is electron-withdrawing, which generally disfavors decarboxylation mechanisms that proceed through an electrophilic substitution pathway. However, under harsh thermal conditions, decarboxylation may still occur. nist.gov It is also plausible that under certain reaction conditions, particularly in the presence of water at high temperatures, the acetyloxy group could first hydrolyze to a hydroxyl group. researchgate.net The resulting 2-hydroxy-3-methoxybenzoic acid would then be expected to decarboxylate more readily. The mechanism for the acid-catalyzed decarboxylation of the related 2,4-dimethoxybenzoic acid has been shown to proceed via protonation and C-C bond cleavage without the formation of a highly energetic protonated CO₂ species. researchgate.net

Structural Analogues and Their Research Implications

Synthesis and Characterization of Positional and Functional Group Analogues

The synthesis of positional and functional group analogues of 2-(Acetyloxy)-3-methoxybenzoic acid involves a variety of chemical transformations, primarily focusing on the modification of substituents on the benzene (B151609) ring.

3-Acetoxy-2-methylbenzoic acid, also known as 3-methylaspirin, is a positional isomer of aspirin (B1665792). Its synthesis can be achieved by stirring a hot methanol (B129727) solution of the acid at room temperature, which upon cooling, yields colorless block-shaped crystals. nih.gov This compound serves as a precursor in the preparation of more complex molecules such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide (B126) and (R)-N-(2,6-dichlorobenzyl)-3-[(2S,3S)-3-(3-hydroxy-2-methylbenzoyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3- thiazolidine-4-carboxamide. sigmaaldrich.com

The crystal structure of 3-acetoxy-2-methylbenzoic acid reveals that the carboxylic acid group is twisted by 11.37 (15)° from the plane of the benzene ring, while the acetoxy group is twisted by a significant 86.60 (17)°. nih.gov In the crystalline state, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov

Table 1: Crystallographic Data for 3-Acetoxy-2-methylbenzoic Acid

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 |

| Crystal System | Orthorhombic |

| a (Å) | 7.754 (2) |

| b (Å) | 11.346 (3) |

| c (Å) | 21.187 (6) |

| V (ų) | 1864.0 (9) |

| Z | 8 |

Data sourced from Shoaib, M., et al. (2015). nih.gov

4-Acetoxy-3-methoxybenzoic acid can be synthesized by heating a mixture of 4-hydroxy-3-methoxybenzoic acid and acetic anhydride (B1165640) in xylenes (B1142099). prepchem.com The resulting product can be further reacted with oxalyl chloride to form the corresponding acyl chloride, which is a versatile intermediate for the synthesis of other derivatives. prepchem.com For instance, 4-Acetyloxy-3-methoxy benzaldehyde (B42025) has been synthesized via the acetylation of 3-Methoxy-4-hydroxybenzaldehyde and has been utilized as a chromogenic spraying reagent in thin-layer chromatography for the identification of oils. rfppl.co.in

The synthesis of 4-amino-3-methoxybenzoic acid, a related derivative, involves the hydrolysis of methyl 4-amino-3-methoxybenzoate using lithium hydroxide (B78521) in a mixture of methanol, water, and tetrahydrofuran. chemicalbook.com

A wide array of other substituted benzoic and salicylic (B10762653) acid derivatives have been synthesized and characterized to explore their chemical properties. For example, various azo compounds containing a salicylic acid moiety have been prepared through diazo coupling reactions of aromatic amines with salicylic acid derivatives. orientjchem.orgchemrevlett.com These reactions typically involve the diazotization of an aromatic amine followed by coupling with a substituted phenol (B47542) in an alkaline medium. chemrevlett.com

Bi-aryl analogues of salicylic acid have also been synthesized using palladium-catalyzed cross-coupling reactions. nih.gov These compounds, such as 2-hydroxy-5-(naphthalen-1-yl)benzoic acid and 2-hydroxy-4-(pyridin-3-yl)benzoic acid, have been investigated for their potential to modulate cellular stress responses. nih.gov

Furthermore, the modification of dextran (B179266) with 2-acetoxybenzoyl chloride has been shown to produce dextran ester conjugates with varying degrees of substitution, leading to the formation of acetoxy, 2-hydroxybenzoyloxy, and 2-acetoxybenzoyloxy groups. researchgate.net

Comparative Structural, Electronic, and Reactivity Studies of Analogues

The structural and electronic properties of benzoic acid analogues are highly dependent on the nature and position of their substituents. Core-level photoemission and X-ray absorption spectroscopy, supported by quantum chemical calculations, have been employed to study positional isomers of hydroxybenzoic acid. acs.org These studies reveal that while 2-hydroxybenzoic acid (salicylic acid) exists as a single conformer with an internal hydrogen bond, 3- and 4-hydroxybenzoic acids are present as mixtures of multiple conformers. acs.org This difference in conformation significantly impacts their spectroscopic signatures. acs.org

Density functional theory (DFT) calculations have been used to examine the effects of substituents on the pKa of a set of substituted benzoic acids. psu.edu These studies have shown that electron-withdrawing groups (EWGs) lower the pKa values by stabilizing the resulting carboxylate anion through delocalization of the negative charge. psu.edusemanticscholar.org Conversely, electron-donating groups (EDGs) increase the pKa. psu.edu The Fukui function, a DFT-based reactivity descriptor, confirms that for electron-releasing substituents, the acidity decreases in the order ortho > meta > para, while for electron-withdrawing substituents, the acidity increases in the trend ortho < meta < para. semanticscholar.org

The Hammett equation is a widely used tool for quantifying the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives. wikipedia.org The Hammett parameters, sigma (σ) and rho (ρ), describe the electronic effect of the substituent and the sensitivity of the reaction to these effects, respectively. wikipedia.org

Structure-Property Relationships and Predictive Modeling within the Class

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the properties of chemical compounds based on their molecular structure. For benzoic acid derivatives, QSPR models have been developed to predict properties such as solubility and adsorption behavior. researchgate.netrsc.org These models often utilize quantum chemical parameters, such as Löwdin charges and the energy difference between the carboxylic acid and its conjugate base, to correlate with experimental data. psu.edu

Structure-activity relationship (SAR) studies on the benzoic acid part of diphenylamine-based retinoids have led to the development of retinoid agonists, synergists, and antagonists. nih.gov These studies have demonstrated that the flexibility of the carboxylic acid-containing substituent on the diphenylamine (B1679370) skeleton plays a crucial role in determining the biological activity of the molecule. nih.gov For instance, cinnamic acid derivatives with a more rigid structure exhibited agonistic activity, while more flexible phenylpropionic acid derivatives showed synergistic activity. nih.gov

Predictive modeling has also been applied to understand the adsorption of organic pollutants, including benzoic acid derivatives, onto carbon nanotubes. rsc.org These models suggest that factors such as the number of aromatic rings, the presence of polar groups, and the hydrophobic surface of the molecules can enhance adsorption. rsc.org

Emerging Research Applications in Specialized Fields

Role as an Intermediate in Complex Organic Synthesis

The reactivity of 2-(Acetyloxy)-3-methoxybenzoic acid makes it a suitable starting material or intermediate in the synthesis of intricate molecular architectures, particularly those with pharmaceutical or biological significance.

The development of effective HIV protease inhibitors is a cornerstone of antiretroviral therapy. Research into novel scaffolds for these inhibitors is crucial to combat drug resistance. While direct studies on this compound in this context are limited, analogous hydroxybenzoic acid derivatives have shown promise as inhibitors of HIV-1 protease dimerization. researchgate.netnih.gov For instance, gallic acid (3,4,5-trihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid) alkyl esters have been demonstrated to inhibit HIV-1 protease by preventing the association of two monomer units, a critical step for enzyme activity. researchgate.netnih.gov

The structural similarity of the benzoic acid core suggests that derivatives like this compound could be explored for the synthesis of non-peptidic inhibitors that function through a similar dimerization inhibition mechanism. The methoxy (B1213986) and acetyloxy groups can be strategically modified to optimize binding interactions with the protease enzyme. The design and synthesis of C2-symmetrical HIV-1 protease inhibitors often involve the use of versatile chiral building blocks, and substituted benzoic acid derivatives can serve as key components in constructing these complex molecules. diva-portal.org Further investigation into the derivatization of this compound could lead to the discovery of novel HIV protease inhibitor scaffolds.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. Benzoic acid and its derivatives are common precursors for the synthesis of these important molecular frameworks. The carboxylic acid functionality of this compound can be readily converted into an amide, a key linkage in many drug molecules and a versatile functional group for further chemical transformations. The synthesis of amides from carboxylic acids can be achieved by reacting them with amines, often with the use of coupling reagents to facilitate the reaction. mdpi.com

Furthermore, methoxybenzoic acid derivatives are utilized in the synthesis of various heterocyclic systems. For example, they can serve as starting materials for the construction of flavones, a class of compounds with a wide range of biological activities. tandfonline.com The presence of the methoxy and acetyloxy groups on the aromatic ring of this compound can influence the reactivity and regioselectivity of cyclization reactions, offering pathways to unique heterocyclic structures. The general utility of substituted benzoic acids in the synthesis of nitrogen-containing heterocycles underscores the potential of this compound as a valuable building block in medicinal chemistry. researchgate.net

Applications in Advanced Materials Science

The rigid structure of the benzoic acid core, combined with the potential for functional group modification, makes this compound and its analogs attractive candidates for the development of advanced materials with tailored properties.

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. Their unique characteristics make them suitable for a variety of applications, including high-strength fibers and electronic components. Para-substituted benzoic acids are known to form liquid crystalline phases through the formation of hydrogen-bonded dimers. researchgate.net The specific arrangement and nature of the substituents on the benzoic acid ring play a crucial role in determining the liquid crystalline behavior.

By analogy, this compound, with its substituted aromatic ring, has the potential to be used as a monomer or a component in the synthesis of LCPs. The introduction of such substituted benzoic acid derivatives into polymer chains can influence the mesophase behavior and thermal properties of the resulting materials. tandfonline.com For instance, copolyesters of p-hydroxybenzoic acid are well-known thermotropic liquid crystalline polymers. acs.org The synthesis of side-chain liquid crystalline polymers often involves the incorporation of rigid mesogenic units, and substituted benzoic acids can serve as precursors to these mesogens. mdpi.com The specific stereochemistry and electronic properties imparted by the acetyloxy and methoxy groups could lead to the development of novel LCPs with unique optical or electronic properties.

Substituted benzoic acids and their derivatives are also finding applications in the development of functional polymers and coatings. Benzoic acid can be incorporated into alkyd resins to enhance properties such as gloss, hardness, and water resistance in coatings. justlonghealth.com The incorporation of this compound into polymer backbones could impart specific functionalities. For example, salicylic (B10762653) acid-based poly(anhydride-ester) copolymers have been synthesized for potential biomedical applications. nih.gov

The acetyloxy group in this compound is essentially a protected hydroxyl group, which could be deprotected after polymerization to yield a polymer with pendant phenolic hydroxyl groups. These hydroxyl groups can then be used for further functionalization or to enhance adhesion in coatings. Polymers containing acidic functional groups, such as the carboxylic acid of this compound, have a wide range of applications, including in water treatment, as ion exchange resins, and in biomedical polymers. Furthermore, benzoic acid has been incorporated into silicone coatings to inhibit bacterial attachment, suggesting a potential application for derivatives like this compound in creating antimicrobial surfaces. researchgate.net

Biochemical Research Tool Development

Salicylic acid and its derivatives have a long history of use in medicine and are now being explored as versatile tools in biochemical research. tandfonline.comnih.gov These compounds can be modified to create probes and other reagents for studying biological processes. For example, salicylic acid derivatives have been functionalized with fluorophores to create latent fluorophores for use in biochemical analyses, such as determining the amount of salicylic acid in a sample through enzymatic reactions. google.com

Given that this compound is a derivative of salicylic acid (2-hydroxybenzoic acid), it could potentially be used in the development of similar biochemical tools. The acetyloxy and methoxy groups provide handles for chemical modification, allowing for the attachment of reporter groups like fluorophores or biotin. Such modified molecules could be used to study the interactions of salicylates with proteins, such as cyclooxygenases, which are key targets of nonsteroidal anti-inflammatory drugs. nih.govsci-hub.se The development of novel research tools based on the this compound scaffold could provide new insights into the biological roles of salicylates and aid in the discovery of new therapeutic agents.

Enzyme Inhibition Studies (e.g., HSD17B4 inhibition for related compounds)

The structural framework of this compound, a substituted benzoic acid, suggests its potential as a modulator of enzyme activity. While direct studies on this specific compound are not extensively documented, research on related benzoic acid derivatives has revealed significant inhibitory effects on various enzymes, offering a strong rationale for investigating its own inhibitory potential.

One area of interest is the inhibition of hydroxysteroid dehydrogenases (HSDs), a family of enzymes involved in the metabolism of steroids and other lipids. For instance, certain 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives have been identified as in vitro inhibitors of 3-alpha-hydroxysteroid dehydrogenase. nih.gov This inhibition is significant as it points to potential anti-inflammatory applications. nih.gov

Furthermore, extensive research has been conducted on inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are crucial in the biosynthesis of active steroid hormones. While specific inhibition of HSD17B4 by this compound has not been detailed, studies on analogous compounds are highly relevant. For example, substituted 3-(phenylamino)benzoic acids have been developed as potent and selective inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. nih.gov AKR1C3 is implicated in the progression of castrate-resistant prostate cancer, making its inhibitors promising therapeutic candidates. nih.gov The inhibitory potency of these benzoic acid analogs is influenced by the electronic effects of their substituents. nih.gov

The general principle of enzyme inhibition by benzoic acid derivatives extends to other enzyme families as well. For example, para-substituted benzoic acid derivatives have been identified as competitive inhibitors of the protein phosphatase Slingshot, which is involved in cytoskeleton dynamics and is a potential target in cancer and infectious diseases. nih.gov The inhibitory activity of these compounds provides a basis for the development of targeted therapies. nih.gov

Given these precedents, it is plausible that this compound could be investigated for its ability to inhibit HSD17B4 or other related enzymes. Its specific substitution pattern, with an acetyloxy and a methoxy group on the benzene (B151609) ring, would likely influence its binding affinity and selectivity for the active site of target enzymes. Future research could involve in vitro enzyme assays and structural biology studies to elucidate the precise mechanism of interaction and inhibition.

| Related Compound | Enzyme Target | Significance of Inhibition |

| 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives | 3-alpha-hydroxysteroid dehydrogenase | Potential anti-inflammatory activity nih.gov |

| Substituted 3-(phenylamino)benzoic acids | Aldo-Keto Reductase 1C3 (AKR1C3/type 5 17β-HSD) | Management of castrate-resistant prostate cancer nih.gov |

| para-Substituted benzoic acid derivatives | Protein Phosphatase Slingshot | Therapeutic potential against cancers and infectious diseases nih.gov |

Investigation of Biochemical Pathways (using related compounds as probes)

The utility of benzoic acid and its derivatives extends to their use as chemical probes to investigate and understand complex biochemical pathways. While direct applications of this compound as a biochemical probe are not widely reported, the activities of structurally similar compounds provide a strong indication of its potential in this area.

Benzoic acid itself is a key intermediate in various metabolic pathways in plants, where it serves as a precursor for a wide range of primary and secondary metabolites. nih.govnih.gov The biosynthesis of benzoic acid from cinnamic acid occurs through a β-oxidative pathway, and the enzymes involved in this process have been characterized. nih.govnih.gov Labeled analogs of benzoic acid precursors could be used to trace the flow of metabolites through this and other pathways, helping to elucidate the regulatory mechanisms and enzymatic steps involved.

In a broader context, small molecules like benzoic acid derivatives can be used to perturb and study metabolic networks. By observing the changes in the steady state of a metabolic pathway after the introduction of an inhibitor or a metabolic probe, researchers can identify key enzymes and control points within the network. This approach is valuable for applications in biomedicine, biofuel production, and the food industry.

Fluorescently tagged derivatives of small molecules are also powerful tools for bio-imaging. While pyrene-based probes are more common, the principle of attaching a fluorophore to a molecule of interest to track its localization and interaction within living cells is broadly applicable. rsc.org A fluorescently modified version of this compound could potentially be synthesized to visualize its uptake, distribution, and interaction with cellular components, providing insights into its mechanism of action.

The study of how structurally related compounds are metabolized can also provide valuable information. For example, understanding the metabolic fate of 3-methoxybenzoic acid can inform predictions about how this compound might be processed in biological systems.

| Application Area | Description | Example from Related Compounds |

| Metabolic Pathway Elucidation | Tracing the flow of metabolites and identifying key enzymes in a pathway. | Studying the β-oxidative pathway of benzoic acid biosynthesis in plants using labeled precursors. nih.govnih.gov |

| Perturbation of Metabolic Networks | Introducing a compound to alter the steady state of a pathway and identify control points. | Using enzymatic inhibitors to understand the dynamics of metabolic pathways. |

| Bio-imaging | Using fluorescently tagged molecules to visualize their localization and interactions in living cells. | The design of fluorescent probes for detecting various biological targets. rsc.org |

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. chemicalbook.comspectrabase.com For compounds like 2-(acetyloxy)-3-methoxybenzoic acid, future research could focus on developing more sustainable synthetic methods. Traditional synthesis, likely involving the acetylation of 2-hydroxy-3-methoxybenzoic acid with acetic anhydride (B1165640), often uses catalysts like phosphoric acid or sulfuric acid. nih.govchemicalbook.com While effective, these methods can generate waste and involve harsh reagents.

Future investigations could explore:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. chemicalbook.comchemicalbook.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally benign conditions. spectrabase.com

Solvent-free reactions: Conducting syntheses in the absence of traditional organic solvents minimizes volatile organic compound (VOC) emissions. sarchemlabs.com

Alternative acylating agents: Investigating less hazardous alternatives to acetic anhydride.

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of the synthesis of this compound can be achieved through the application of advanced analytical techniques for real-time reaction monitoring. rsc.org Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentrations of reactants, intermediates, and products as the reaction progresses. researchgate.nethmdb.ca This allows for precise optimization of reaction conditions to improve yield and purity. rsc.org Furthermore, advanced solid-state characterization techniques, including X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), are crucial for characterizing the final solid form of the compound, which is vital for any potential pharmaceutical application. spectrabase.comsigmaaldrich.com High-resolution mass spectrometry is another powerful tool for the detailed structural confirmation of the synthesized molecule and the identification of any impurities. hmdb.caresearchgate.net

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnist.govsigmaaldrich.com These computational tools can be employed to predict the physicochemical and biological properties of novel compounds like this compound and its derivatives. By training algorithms on large datasets of known molecules and their properties, it is possible to:

Predict bioactivity: Identify potential therapeutic targets and predict the efficacy of new molecular structures.

Forecast physicochemical properties: Estimate solubility, melting point, and other key characteristics without the need for initial synthesis and experimentation.

Optimize molecular design: Generate novel molecular structures with desired properties for specific applications. sigmaaldrich.com

Exploration of New Derivatization Targets for Specific Research Applications

The core structure of this compound offers multiple sites for chemical modification, opening up possibilities for creating a library of new derivatives with tailored properties. As a derivative of salicylic (B10762653) acid, this compound is part of a class of molecules with known therapeutic potential. Future research could focus on:

Targeted drug delivery: Modifying the structure to enhance its delivery to specific tissues or cells, potentially reducing side effects.

Prodrug development: Designing derivatives that are inactive until they are metabolized in the body to release an active form of the drug.

Synthesis of azo compounds: The salicylic acid moiety can be used to create azo compounds, which have applications as dyes and potential as anti-inflammatory agents.

Cyclooxygenase (COX) inhibition: Given its structural similarity to aspirin (B1665792), investigating its potential as a COX inhibitor for anti-inflammatory and analgesic applications is a logical step.

Interdisciplinary Collaborations for Expanded Research Horizons

The full potential of this compound can best be unlocked through collaborations between different scientific disciplines. Medicinal chemists can synthesize and characterize new derivatives, while pharmacologists and biologists can evaluate their biological activity. Computational chemists can use AI and molecular modeling to guide the design of new compounds. Such interdisciplinary efforts are crucial for:

Accelerating drug discovery: Combining expertise can streamline the process from initial design to preclinical testing.

Uncovering new applications: A compound's utility may extend beyond its initially intended purpose, and collaboration can help identify these new avenues.

Gaining a holistic understanding: Integrating knowledge from various fields provides a more complete picture of a molecule's behavior and potential.

Q & A

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : It mimics natural substrates (e.g., salicylate derivatives) in enzymatic assays. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., lipoxygenase). Molecular docking (AutoDock Vina) identifies key interactions, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.